3-(Pyrimidin-2-yloxy)benzoic acid
Overview
Description
3-(Pyrimidin-2-yloxy)benzoic acid is a compound that features a benzoic acid moiety linked to a pyrimidine ring through an ether bond at the 2-position of the pyrimidine. This structure is indicative of a molecule that could potentially serve as a building block for more complex chemical entities, given the reactive carboxylic acid group and the heterocyclic pyrimidine, which is a common motif in many pharmaceuticals.
Synthesis Analysis
The synthesis of related 2-(pyrimidin-2-yl)benzoic acids has been reported using a ring contraction of 2-carbamimidoylbenzoic acid with 1,3-dicarbonyl compounds, followed by intramolecular condensation with 1,3-dielectrophiles . This method could potentially be adapted for the synthesis of 3-(pyrimidin-2-yloxy)benzoic acid by modifying the starting materials and reaction conditions to introduce the ether linkage.
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-(pyrimidin-2-yloxy)benzoic acid has been studied using X-ray diffraction, demonstrating the typical planar geometry of the pyrimidine ring and its substituents . Density functional theory (DFT) calculations can provide insights into the electronic structure, which is crucial for understanding the reactivity and interaction with other molecules .
Chemical Reactions Analysis
Compounds with pyrimidine and benzoic acid moieties can undergo various chemical reactions. For instance, the benzoic acid group can participate in esterification and amidation reactions, while the pyrimidine ring can engage in nucleophilic substitutions or act as a ligand in coordination chemistry . The specific reactivity of 3-(pyrimidin-2-yloxy)benzoic acid would need to be explored experimentally.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(pyrimidin-2-yloxy)benzoic acid can be inferred from related compounds. For example, the solubility, melting point, and acidity of the benzoic acid group are well-documented, and the presence of the pyrimidine ring is likely to influence these properties by altering the molecule's polarity and electronic distribution . Spectroscopic techniques such as NMR, IR, and mass spectrometry can be used to characterize the compound and confirm its purity and structure .
Scientific Research Applications
Herbicide Degradation and Environmental Behavior
- Degradation by Soil Bacteria : A novel and broad-spectrum herbicide, ZJ0273, which is structurally related to 3-(Pyrimidin-2-yloxy)benzoic acid, was found to be degraded by Amycolatopsis sp. M3-1 isolated from soil. The degradation pathway was elucidated, highlighting the environmental fate of such compounds (Cai et al., 2012).
Synthetic Approaches and Chemical Transformations
Regioselective Synthesis : Novel polyfunctionally substituted pyrazolo[1,5-a]pyrimidines were synthesized via a solvent-free cyclocondensation process. This study demonstrates innovative approaches to synthesizing complex molecules that include the pyrimidin-2-yloxy motif (Quiroga et al., 2007).
New Synthetic Methodology : A new method for synthesizing 2-(pyrimidin-2-yl)benzoic acids was developed, highlighting the versatility of pyrimidin-2-yloxy compounds in chemical synthesis (Hordiyenko et al., 2020).
Applications in Material Science
- Corrosion Inhibition : Pyrimidine derivatives, including those related to 3-(Pyrimidin-2-yloxy)benzoic acid, were synthesized and evaluated as potential corrosion inhibitors, demonstrating the multifaceted applications of these compounds beyond their biological activity (Akbas et al., 2020).
Safety And Hazards
properties
IUPAC Name |
3-pyrimidin-2-yloxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-10(15)8-3-1-4-9(7-8)16-11-12-5-2-6-13-11/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKBPBOMOPYWKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20974234 | |
Record name | 3-[(Pyrimidin-2-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20974234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrimidin-2-yloxy)benzoic acid | |
CAS RN |
5871-19-2 | |
Record name | 3-[(Pyrimidin-2-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20974234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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